molecular formula C7H4ClIN2 B1603958 4-Chloro-6-iodo-1H-indazole CAS No. 887568-21-0

4-Chloro-6-iodo-1H-indazole

Cat. No. B1603958
CAS RN: 887568-21-0
M. Wt: 278.48 g/mol
InChI Key: FACZQDQCLWJVRB-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-1H-indazole is a chemical compound. It is an intermediate used to synthesize inhibitors of Chk1 .


Synthesis Analysis

The synthesis of 1H-indazoles, such as 4-Chloro-6-iodo-1H-indazole, has been the subject of recent research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-iodo-1H-indazole can be represented by the SMILES string IC1=CC(Cl)=CC2=C1C=NN2 . The molecular formula is C7H4ClIN2 .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

4-Chloro-6-iodo-1H-indazole is a valuable scaffold in medicinal chemistry, particularly in the development of anticancer agents. Its structure is conducive to modifications that can interact with various biological targets. For instance, indazole derivatives have been synthesized and evaluated for their potential against different cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer) cells . The halogen atoms present in the compound can be leveraged for further functionalization, leading to a variety of biologically active molecules.

Material Science: Organic Semiconductors

In material science, indazole derivatives like 4-Chloro-6-iodo-1H-indazole can be used to create organic semiconductors. These compounds can serve as core units in the synthesis of conjugated polymers or small molecules, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The presence of halogens may facilitate cross-coupling reactions, allowing for the construction of complex architectures necessary for electronic applications.

Agricultural Chemistry: Pesticide Development

The indazole moiety is a common feature in the molecular structure of various pesticides. 4-Chloro-6-iodo-1H-indazole could be utilized as a precursor in the synthesis of novel agrochemicals. Its halogenated structure offers multiple sites for chemical modifications, enabling the creation of compounds with potential pesticidal activities .

Analytical Chemistry: Chromatographic Standards

In analytical chemistry, 4-Chloro-6-iodo-1H-indazole can be employed as a chromatographic standard. Due to its unique structure, it can serve as a reference compound in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of similar organic compounds .

Environmental Science: Pollutant Degradation Studies

Indazole derivatives are studied for their role in the degradation of environmental pollutants. 4-Chloro-6-iodo-1H-indazole could be investigated for its reactivity with various environmental contaminants, aiding in understanding the mechanisms of pollutant breakdown and facilitating the development of remediation strategies .

Biochemistry: Enzyme Inhibition

In biochemistry, 4-Chloro-6-iodo-1H-indazole can be a key molecule in studying enzyme inhibition. It can act as a lead compound for designing inhibitors against specific enzymes involved in disease pathways. The indazole ring system is known to interact with the active sites of enzymes, potentially leading to the discovery of new therapeutic agents .

Safety and Hazards

The safety data sheet for 6-Iodo-1H-indazole, a similar compound, suggests avoiding dust formation and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-6-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACZQDQCLWJVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646414
Record name 4-Chloro-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-iodo-1H-indazole

CAS RN

887568-21-0
Record name 4-Chloro-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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